1-(2-Chloro-4-pyridyl)-1,6-heptanedione
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Overview
Description
1-(2-Chloro-4-pyridyl)-1,6-heptanedione is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a heptanedione chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-pyridyl)-1,6-heptanedione typically involves the reaction of 2-chloro-4-pyridine with a suitable heptanedione precursor. One common method involves the use of 2-chloro-4-aminopyridine and phenyl chloroformate to obtain phenyl 2-chloropyridyl-4-carbamate, which is then reacted with aniline to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of accessible raw materials, minimizing byproducts, and employing efficient reaction conditions. The process is designed to be simple to operate, reducing production costs and making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-pyridyl)-1,6-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
1-(2-Chloro-4-pyridyl)-1,6-heptanedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-pyridyl)-1,6-heptanedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may influence the biosynthesis of gibberellins and auxins, which are important plant hormones .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-4-pyridyl)-N’-phenylurea: A synthetic cytokinin analog used in plant growth regulation.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Triclopyr: Another synthetic auxin used for weed control.
Uniqueness
1-(2-Chloro-4-pyridyl)-1,6-heptanedione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for specific applications in research and industry that other similar compounds may not be suitable for.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)heptane-1,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)4-2-3-5-11(16)10-6-7-14-12(13)8-10/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHRPBRTIDSKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-36-9 |
Source
|
Record name | 1-(2-Chloro-4-pyridinyl)-1,6-heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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